2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187928-86-4
VCID: VC17251231
InChI: InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H
SMILES:
Molecular Formula: C7H9ClF3NS
Molecular Weight: 231.67 g/mol

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride

CAS No.: 1187928-86-4

Cat. No.: VC17251231

Molecular Formula: C7H9ClF3NS

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride - 1187928-86-4

Specification

CAS No. 1187928-86-4
Molecular Formula C7H9ClF3NS
Molecular Weight 231.67 g/mol
IUPAC Name 1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H
Standard InChI Key JHLAMNYMQIPBSI-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1CC(C(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

The compound’s IUPAC name, 2,2,2-trifluoro-1-(thiophen-3-ylmethyl)ethylamine hydrochloride, reflects its structural components: a thiophene ring substituted at the 3-position with a methyl group, an ethylamine backbone bearing three fluorine atoms, and a hydrochloride counterion. The molecular structure combines aromaticity from the thiophene ring with the electron-withdrawing effects of the trifluoromethyl group, creating a polarized system that influences its reactivity and solubility .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC7H9ClF3NS\text{C}_7\text{H}_9\text{ClF}_3\text{NS}
Molecular Weight231.67 g/mol
CAS Number1187928-86-4
Purity≥97% (HPLC)

Electronic and Steric Features

The thiophene ring contributes π-electron density, enabling interactions with aromatic biological targets, while the trifluoroethyl group enhances lipophilicity, as evidenced by logP values calculated to be approximately 2.1–2.5. Steric hindrance from the trifluoromethyl group may limit rotational freedom, a property critical for binding specificity in drug design.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with thiophene-3-carbaldehyde, which undergoes reductive amination with 2,2,2-trifluoroethylamine. Key steps include:

  • Condensation: Thiophene-3-carbaldehyde reacts with trifluoroethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

  • Purification: Recrystallization from ethanol or methanol yields the final product with ≥97% purity, as confirmed by HPLC .

Industrial Production

Industrial protocols emphasize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction kinetics, reducing byproduct formation. Post-synthesis, high-performance liquid chromatography (HPLC) ensures batch consistency, critical for pharmaceutical intermediates.

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Reaction Temperature25–30°C
Reducing AgentNaBH3_3CN
SolventMethanol
Yield68–72%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.5 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows thiophene protons at δ 7.2–7.4 ppm and trifluoromethyl signals at δ -63.5 ppm in 19F^{19}\text{F} NMR.

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 231.67 [M+H]+^+ .

Biological and Chemical Applications

Medicinal Chemistry

The compound’s trifluoroethyl group enhances membrane permeability, making it a candidate for central nervous system (CNS) drug candidates. Preliminary studies suggest antagonism of serotonin receptors (5-HT2A_{2A}), though in vivo data remain limited.

Materials Science

In organic electronics, the thiophene moiety facilitates charge transport, with hole mobility measurements of 0.02 cm2^2/V·s in thin-film transistors.

Recent Research Developments

A 2024 study explored its use as a fluorinated building block in PET radiotracers, leveraging 18F^{18}\text{F} isotope incorporation for imaging applications. Concurrently, computational models predict binding affinities for kinase inhibitors, highlighting potential oncology applications .

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